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molecular formula C5H3Br3S B8489962 2,4-Dibromo-3-(bromomethyl)thiophene

2,4-Dibromo-3-(bromomethyl)thiophene

Cat. No. B8489962
M. Wt: 334.86 g/mol
InChI Key: HZJQPNDLFPLPTK-UHFFFAOYSA-N
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Patent
US07459567B2

Procedure details

To a solution of 2,4-dibromo-3-methylthiophene (0.92 g, 3.6 mmol) in carbon tetrachloride was added N-bromosuccinimide (0.64 g, 3.6 mmol) and AlBN (5 mg). The mixture was heated under reflux for 1 h and then for another 4 h in the presence of light. The solution was then cooled to 0° C. and the succinimide was filtered. The residue was washed with carbon tetrachloride. The solvent was removed and the product recrystalized from EtOH to yield 2,4-dibromo-3-(bromomethyl)thiophene (1.08 g, 91%). mp 89-90° C.; 1H NMR (500 MHz, DMSO-d6) δ: 4.53 (s, 2H), 7.89 (s, 1H). MS (EI) m/z 332/334/336 (M+.). Anal. Calcd for C5H3Br3S: C, 17.93; H, 0.90; N, 0.00. Found: C, 18.02; H, 0.86; N, 0.00.
Quantity
0.92 g
Type
reactant
Reaction Step One
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
5 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:3][CH:4]=[C:5]([Br:8])[C:6]=1[CH3:7].[Br:9]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl.N(C(C)(C)C#N)=NC(C)(C)C#N>[Br:1][C:2]1[S:3][CH:4]=[C:5]([Br:8])[C:6]=1[CH2:7][Br:9]

Inputs

Step One
Name
Quantity
0.92 g
Type
reactant
Smiles
BrC=1SC=C(C1C)Br
Name
Quantity
0.64 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
5 mg
Type
catalyst
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the succinimide was filtered
WASH
Type
WASH
Details
The residue was washed with carbon tetrachloride
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the product recrystalized from EtOH

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC=1SC=C(C1CBr)Br
Measurements
Type Value Analysis
AMOUNT: MASS 1.08 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 89.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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